(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine
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Overview
Description
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is a chiral amine compound characterized by a pyridine ring substituted with a methoxy group at the 5-position and an ethylamine side chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethylamine side chain is introduced via nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution.
Scientific Research Applications
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways: It can modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Methoxypyridin-2-yl)ethan-1-amine: The enantiomer of the compound.
1-(5-Methoxypyridin-2-yl)ethan-1-amine: Without chiral resolution.
5-Methoxypyridine: The parent compound without the ethylamine side chain.
Uniqueness
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S)-1-(5-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H2,1-2H3/t6-/m0/s1 |
InChI Key |
XFPSDYRFLSUNKD-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)OC)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)N |
Origin of Product |
United States |
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